molecular formula C33H28FN2O4D5 B602580 Atorvastatin-d5 Lactone CAS No. 1217749-86-4

Atorvastatin-d5 Lactone

カタログ番号 B602580
CAS番号: 1217749-86-4
分子量: 545.67
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Atorvastatin-d5 Lactone is an active metabolite of atorvastatin, formed by the hydrolysis of the lactone ring in the parent compound . It is labeled with deuterium at five positions, which allows it to be used as a tracer in metabolic studies .


Synthesis Analysis

The synthesis of Atorvastatin-d5 Lactone involves several procedures, including Paal-Knorr synthesis and several new synthetic strategies . A Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions is also used .


Molecular Structure Analysis

Atorvastatin-d5 Lactone has a molecular formula of C33H33FN2O4 . It is labeled with deuterium at five positions . The exact mass is 545.27381943 g/mol .


Chemical Reactions Analysis

Atorvastatin-d5 Lactone is formed from atorvastatin by the UDP-glucuronosyltransferase (UGT) isoforms UGT1A3 and UGT1A1 . It is also formed via initial acid-mediated electrophilic attack of the unsaturated lactone at C-2 of the pyrrole ring .


Physical And Chemical Properties Analysis

Atorvastatin-d5 Lactone has a molecular weight of 545.7 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 8 .

科学的研究の応用

  • Synthesis for Use as Internal Standards : D5-labeled isotopomers of atorvastatin and atorvastatin lactone were synthesized for use as internal standards in LC/MS/MS methods developed for the quantitative determination of atorvastatin and its hydroxy metabolites in human serum (Chen et al., 2000).

  • Impact of Polymorphisms on Atorvastatin Lactonization : The response to atorvastatin shows significant interpatient variability, influenced by UDP-glucuronosyltransferases (UGTs) polymorphisms. These polymorphisms affect atorvastatin lactonization, which is pharmacologically inactive but linked to toxicity (Riedmaier et al., 2010); (Stormo et al., 2013).

  • Pharmacokinetics and Pharmacodynamics : The pharmacokinetics of atorvastatin acid and its lactone metabolite, including patient characteristics predictive of variability in these parameters, have been modeled for better understanding and potential dose individualization (Narwal et al., 2010).

  • Physiologically Based Pharmacokinetic Modeling : A physiologically based pharmacokinetic (PBPK) model for atorvastatin and its primary metabolites, including atorvastatin lactone, has been developed. This model predicts pharmacokinetic profiles and drug-drug interaction effects (Zhang, 2015).

  • Analytical Methods for Quantitation : Various methods have been developed for simultaneous quantitation of atorvastatin and its acid and lactone metabolites, highlighting the importance of accurate measurement in clinical and research settings (Macwan et al., 2011).

  • Prediction of Pharmacokinetic Drug-Drug Interactions : Physiologically Based Pharmacokinetic (PBPK) Modeling has been used to predict drug-drug interactions that could lead to atorvastatin-induced rhabdomyolysis, emphasizing the need for careful medication management (Li et al., 2019).

  • Environmental Impact and Metabolism : Studies on the occurrence, fate, and environmental impact of atorvastatin and its lactone form have been conducted, demonstrating their presence in sewage and surface water (Lee et al., 2009).

将来の方向性

Atorvastatin-d5 Lactone is intended for use as an internal standard for the quantification of atorvastatin lactone . It can be used in the development of new pharmaceuticals and in the study of the metabolism of atorvastatin .

特性

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m1/s1/i3D,5D,6D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCSEDFVYPBLLF-CCJPLZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atorvastatin-d5 Lactone

Citations

For This Compound
6
Citations
JB Schwartz - Clinical Pharmacology & Therapeutics, 2009 - Wiley Online Library
The objective of this study was to determine vitamin D supplementation effects on concentrations of atorvastatin and cholesterol in patients. Sixteen patients (8 men, 8 women; 10 …
Number of citations: 127 ascpt.onlinelibrary.wiley.com
IB Skottheim, MP Bogsrud, M Hermann… - Molecular diagnosis & …, 2011 - Springer
… [18,19] The revised method utilized atorvastatin-d5 acid and atorvastatin-d5 lactone as internal standards, as well as a stabilized column temperature of 40C.[19] In brief, the method …
Number of citations: 22 link.springer.com
S Riedmaier, K Klein, S Winter, U Hofmann… - Frontiers in …, 2011 - frontiersin.org
… Atorvastatin calcium salt, atorvastatin-d5 sodium salt, atorvastatin-lactone, atorvastatin-d5 lactone, lovastatin, lovastatin-d3, lovastatin hydroxy acid sodium salt, and lovastatin-d3 …
Number of citations: 45 www.frontiersin.org
IB Skottheim, K Stormark, H Christensen… - Clinical …, 2009 - Wiley Online Library
… With the introduction of atorvastatin-d5 acid and atorvastatin-d5 lactone as internal standards, and stabilization of the temperature of the column at 40 C, the performance of the method …
Number of citations: 88 ascpt.onlinelibrary.wiley.com
S Riedmaier, K Klein, U Hofmann… - Clinical …, 2010 - Wiley Online Library
… Atorvastatin calcium salt, atorvastatin-d5 sodium salt, atorvastatin lactone, and atorvastatin-d5 lactone were purchased from Toronto Research Chemicals (North York, Ontario, Canada). …
Number of citations: 111 ascpt.onlinelibrary.wiley.com
B Zabihyan - 2008 - munin.uit.no
… show atorvastatin acid and atorvastatin d5 acid (used as IS) with retention time at almost 14.5 minutes, the fourth and fifth peak show atorvastatin lactone and atorvastatin d5 lactone …
Number of citations: 3 munin.uit.no

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。